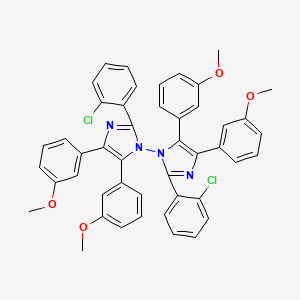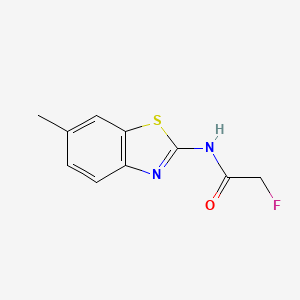
1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- is a complex organic compound that belongs to the class of bi-imidazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining imidazole derivatives with chlorophenyl and methoxyphenyl groups under controlled conditions.
Catalysis: Using catalysts such as palladium or copper to facilitate the coupling reactions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Bi-1H-imidazole, 2,2’-bis(phenyl)-4,4’,5,5’-tetrakis(phenyl)
- 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(phenyl)
Uniqueness
The presence of methoxy groups in 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- enhances its chemical reactivity and potential biological activity compared to similar compounds without these groups.
Propriétés
Numéro CAS |
29777-36-4 |
|---|---|
Formule moléculaire |
C46H36Cl2N4O4 |
Poids moléculaire |
779.7 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)imidazol-1-yl]-4,5-bis(3-methoxyphenyl)imidazole |
InChI |
InChI=1S/C46H36Cl2N4O4/c1-53-33-17-9-13-29(25-33)41-43(31-15-11-19-35(27-31)55-3)51(45(49-41)37-21-5-7-23-39(37)47)52-44(32-16-12-20-36(28-32)56-4)42(30-14-10-18-34(26-30)54-2)50-46(52)38-22-6-8-24-40(38)48/h5-28H,1-4H3 |
Clé InChI |
BMHQBXUGLBYQIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC(=CC=C6)OC)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)


